molecular formula C18H28ClNO2S B2629208 1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1331245-85-2

1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2629208
CAS No.: 1331245-85-2
M. Wt: 357.94
InChI Key: VYDXEQRCLSECDY-UHFFFAOYSA-N
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Description

1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a bicyclic heptane structure, and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the pyridine-2-thiol derivative. This is followed by the formation of the bicyclic heptane structure through a series of cyclization reactions. The final step involves the coupling of the pyridine-2-thiol derivative with the bicyclic heptane structure under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce piperidine derivatives.

Scientific Research Applications

1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bicyclic structure can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-2-ylthio)-3-(cyclohexylmethoxy)propan-2-ol hydrochloride
  • 1-(pyridin-2-ylthio)-3-(phenylmethoxy)propan-2-ol hydrochloride

Uniqueness

Compared to similar compounds, 1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride stands out due to its unique bicyclic heptane structure, which provides distinct steric and electronic properties. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-pyridin-2-ylsulfanyl-3-[(3,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S.ClH/c1-12-14-7-8-15(18(14,2)3)17(12)21-10-13(20)11-22-16-6-4-5-9-19-16;/h4-6,9,12-15,17,20H,7-8,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDXEQRCLSECDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C1OCC(CSC3=CC=CC=N3)O)C2(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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